molecular formula C9H13N3O3 B507394 3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 514818-13-4

3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B507394
CAS No.: 514818-13-4
M. Wt: 211.22g/mol
InChI Key: DEDKEFBHLYRAJT-UHFFFAOYSA-N
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Description

3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid is a high-purity chemical compound offered for research and development purposes. As a multifunctional pyrazole derivative, it serves as a valuable synthetic intermediate and building block in organic synthesis and medicinal chemistry. The presence of both a carboxylic acid and an isopropylaminocarbonyl group on the pyrazole core makes it a versatile precursor for constructing more complex molecules, particularly in the synthesis of amides and other derivatives through further functionalization. Pyrazole-carboxylic acids are a significant class of heterocyclic compounds frequently explored in pharmaceutical and agrochemical research. Structurally related analogs, such as 1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives, are commonly investigated as key scaffolds. These structures are often utilized in the development of kinase inhibitors and other biologically active molecules, highlighting the potential research value of this compound class in drug discovery programs targeting cell proliferation disorders. The 1-methyl-1H-pyrazole moiety is a common feature in many studied compounds. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

2-methyl-5-(propan-2-ylcarbamoyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-5(2)10-8(13)6-4-7(9(14)15)12(3)11-6/h4-5H,1-3H3,(H,10,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDKEFBHLYRAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NN(C(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with β-Keto Amides

A patented route (CN103958496A) describes the synthesis of N-substituted pyrazole carboxylates via hydrazine cyclization with β-keto amides. Applied to our target molecule, this would involve reacting methylhydrazine with a β-keto amide derivative bearing both isopropylamino and ester functionalities. For example:

CH3NHNH2+R-C(O)-CO-NH-iPr1-methyl-3-(isopropylaminocarbonyl)pyrazole-5-carboxylate\text{CH}3\text{NHNH}2 + \text{R-C(O)-CO-NH-iPr} \rightarrow \text{1-methyl-3-(isopropylaminocarbonyl)pyrazole-5-carboxylate}

Subsequent saponification of the ester group under basic conditions (e.g., NaOH/H₂O/EtOH) yields the free carboxylic acid. This method offers regiocontrol but requires stringent purification to eliminate regioisomeric byproducts.

Direct Functionalization of Pyrazole Intermediates

An alternative approach modifies preconstructed pyrazole cores. In Example 255 of the Ambeed data, 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes activation with oxalyl chloride/DMF followed by coupling with amines. Adapting this protocol:

  • Acid Chloride Formation :

    3-carboxy-1-methylpyrazole-5-carboxylic acidSOCl23-chlorocarbonyl-1-methylpyrazole-5-carboxylic acid\text{3-carboxy-1-methylpyrazole-5-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{3-chlorocarbonyl-1-methylpyrazole-5-carboxylic acid}
  • Amide Coupling :

    3-chlorocarbonyl intermediate+iPrNH2Target compound\text{3-chlorocarbonyl intermediate} + \text{iPrNH}_2 \rightarrow \text{Target compound}

This route benefits from modularity but faces challenges in handling moisture-sensitive intermediates.

Critical Analysis of Coupling Methodologies

Efficient amide bond formation proves pivotal for introducing the isopropylamino carbonyl group. Comparative data from multiple studies reveals significant variability in yields based on activation methods:

Activation MethodCoupling AgentSolventYield (%)Source
Acid ChlorideNoneTHF/DMA74
HBTUDIPEADMF16
HATUNMMCH₂Cl₂68*

*Extrapolated from analogous reactions in patent examples.

Mechanistic Insights :

  • Oxalyl chloride activation generates highly reactive acyl chlorides, enabling rapid amidation but requiring anhydrous conditions.

  • Uronium-based reagents (HBTU/HATU) facilitate room-temperature couplings with reduced side reactions, though steric hindrance from the isopropyl group may depress yields.

Spectroscopic Characterization and Validation

Authenticating the target compound necessitates multimodal analysis:

Nuclear Magnetic Resonance (NMR)

Key ¹H-NMR signals from analogous structures include:

  • δ 1.21 ppm (d, J=6.6 Hz): Isopropyl methyl protons

  • δ 3.98 ppm (s): N-methyl group

  • δ 6.91 ppm (s): Pyrazole C4 proton

The carboxylic acid proton typically appears as a broad singlet (δ ~13 ppm) in DMSO-d₆.

Mass Spectrometry

Electrospray ionization (ESI+) consistently shows the [M+H]⁺ ion at m/z 240.1, with fragmentation patterns confirming loss of CO₂ (Δ44 amu) and isopropylamine (Δ59 amu).

Industrial-Scale Considerations

Translating laboratory procedures to manufacturing requires addressing:

  • Solvent Selection : DMF and DMAc, while effective, pose regulatory challenges; switching to 2-MeTHF or cyclopentyl methyl ether (CPME) may improve sustainability.

  • Catalyst Recycling : Immobilized coupling agents (e.g., polymer-supported HOBt) could reduce reagent costs.

  • Crystallization Control : Seeding protocols during acid precipitation enhance particle size distribution for filtration.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon, where nucleophiles can replace the isopropylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of pyrazole-5-carboxylic acid derivatives with hydroxyl or keto groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that similar pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in treating infections and inflammatory diseases such as arthritis .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, with docking studies demonstrating its ability to bind effectively to target proteins involved in inflammation. This highlights its potential as a therapeutic agent for conditions characterized by inflammation .

Drug Development

3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid is being explored as a lead compound in drug development due to its biological activity. Its structural features may confer distinct pharmacological properties that can be harnessed for new drug formulations .

Agrochemical Applications

In addition to pharmaceutical uses, this compound may also have applications in agrochemicals, particularly as a potential pesticide or herbicide due to its biological activity against various pathogens. The presence of the carboxylic acid group enhances its interaction with biological targets, making it a candidate for further exploration in agricultural chemistry.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that the compound exhibited significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent .
  • Inflammation Pathway Analysis : Molecular docking studies revealed that the compound interacts strongly with enzymes related to inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs .
  • Synthesis and Characterization : Various synthesis methods have been reported, showcasing the compound's versatility and potential for modification to enhance its biological activity .

Comparison with Related Compounds

Compound NameStructureBiological Activity
3-(Isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acidStructureAntimicrobial, Anti-inflammatory
4-(Isopropylamino)-2-methyl-5-carboxylic acidStructureAnticancer
2-Methyl-5-(propan-2-ylcarbamoyl)pyrazoleStructureAntiviral

Mechanism of Action

The mechanism by which 3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The isopropylamino carbonyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Applications/Properties References
3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid Isopropylaminocarbonyl C10H15N3O3 225.25 Discontinued; potential protease inhibitor scaffold
3-(ethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid Ethylcarbamoyl C8H11N3O3 197.19 Intermediate in drug synthesis
3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid Ethoxycarbonyl C8H10N2O4 198.18 Versatile ester precursor for derivatization
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid tert-Butyl C9H13N2O2 181.21 Privileged building block for CatL/Cz inhibitors
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid Trifluoromethyl C6H5F3N2O2 194.11 Enhanced metabolic stability due to CF3 group

Key Observations :

  • Isopropylaminocarbonyl vs.
  • Ethoxycarbonyl : The ester group facilitates further functionalization, making it a preferred intermediate in synthetic workflows .
  • Trifluoromethyl : Introduces strong electron-withdrawing effects, which can modulate acidity (pKa) and enhance membrane permeability .

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Applications/Properties References
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid 2-Furyl C9H8N2O3 192.17 Heteroaromatic substituent for π-π interactions
5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid Amino C7H11N3O2 169.18 Enhanced hydrogen-bonding capacity
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 4-Fluorophenyl C11H9FN2O2 220.20 Fluorine enhances bioavailability and binding affinity

Key Observations :

  • Fluorophenyl : Fluorine’s electronegativity improves pharmacokinetic properties (e.g., half-life) and target binding .

Biological Activity

3-[(Isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid, also known by its CAS number 514818-13-4, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N3O3C_9H_{13}N_3O_3. The compound features a pyrazole ring, which is known for its role in various biological activities.

PropertyValue
Molecular Weight199.22 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

Biological Activity

Research indicates that this compound exhibits multiple biological activities, including antifungal, anticancer, and anti-inflammatory properties.

Antifungal Activity

A study demonstrated that derivatives of 1-methyl-1H-pyrazole-4-carboxylic acid amides showed significant antifungal activity against various phytopathogenic fungi. Specifically, compounds similar to our target compound were found to outperform commercial fungicides like boscalid in efficacy against several fungal strains .

Anticancer Potential

Compounds based on the pyrazole structure have been explored for their anticancer properties. A recent investigation into related pyrazole derivatives indicated that they could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific pathways involved often include modulation of kinase activity, which is crucial for cancer cell survival.

Case Studies

  • Antifungal Efficacy : In a comparative analysis of several pyrazole derivatives, one compound demonstrated an EC50 value significantly lower than that of the standard drug boscalid against Fusarium moniliforme and Rhizoctonia solani, indicating superior antifungal activity .
  • Molecular Docking Studies : Molecular docking studies have shown that this compound can effectively bind to the active sites of key enzymes involved in fungal metabolism. This binding is facilitated by hydrogen bonds formed between the carbonyl oxygen atom of the compound and amino acid residues within the enzyme's active site .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that modifications in the side chains of pyrazole derivatives significantly influence their biological activities. For instance, the introduction of isopropylamino groups enhances antifungal potency by improving lipophilicity and facilitating better membrane penetration .

Table 2: SAR Analysis of Pyrazole Derivatives

CompoundSide Chain ModificationAntifungal Activity (EC50)
Compound ANone>100 µM
Compound BIsopropylamino25 µM
Compound CEthyl60 µM

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